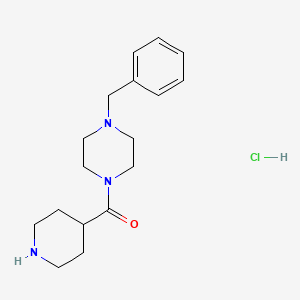

(4-Benzyl-1-piperazinyl)(4-piperidinyl)methanone hydrochloride

Beschreibung

Systematic Nomenclature and Synonyms

The compound is systematically named (4-benzylpiperazin-1-yl)-piperidin-4-ylmethanone hydrochloride according to IUPAC rules. Key synonyms include:

- 1220034-97-8 (CAS registry number)

- (4-Benzylpiperazin-1-yl)(piperidin-4-yl)methanone hydrochloride

- 1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine hydrochloride

These synonyms reflect variations in substituent ordering and hyphenation conventions (Table 1).

Table 1: Synonym cross-reference

| IUPAC Name Fragment | Alternative Representation |

|---|---|

| 4-Benzylpiperazin-1-yl | 1-Benzylpiperazin-4-yl |

| Piperidin-4-ylmethanone | 4-Piperidinylcarbonyl |

Molecular Formula and Physicochemical Descriptors

The molecular formula C₁₇H₂₆ClN₃O corresponds to a molecular weight of 323.9 g/mol . Key physicochemical descriptors include:

- SMILES :

C1CNCCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl - InChIKey :

XLVZTWDIRNDDLR-UHFFFAOYSA-N - Topological Polar Surface Area : 35.6 Ų (calculated from structure)

- LogP : ~1.3 (estimated for free base form)

The hydrochloride salt enhances aqueous solubility compared to the free base, though exact solubility data remain unpublished.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this hydrochloride salt are unavailable, related piperazine-piperidine hybrids adopt chair conformations in piperidine rings and equatorial benzyl group orientations in piperazine moieties. Key structural features inferred from analogs:

- Piperidine ring : Chair conformation with C=O group axial

- Piperazine ring : Chair conformation stabilized by N-benzyl substitution

- Intermolecular interactions : Chloride ions likely form hydrogen bonds with NH groups (N–H···Cl)

Figure 1: Predicted conformation based on analogous structures

![Conformational model showing chair piperidine, chair piperazine, and benzyl group orientation]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Characteristic absorption bands:

Table 2: Summary of spectroscopic data

| Technique | Key Signals | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 3.5–3.7 ppm (s, 2H) | Benzyl CH₂ |

| ¹³C NMR | δ 170–175 ppm | Ketone carbonyl |

| IR | 1640–1680 cm⁻¹ | C=O stretch |

| MS | m/z 288.2 ([M-Cl]⁺) | Molecular ion minus chloride |

Eigenschaften

IUPAC Name |

(4-benzylpiperazin-1-yl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O.ClH/c21-17(16-6-8-18-9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15;/h1-5,16,18H,6-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVZTWDIRNDDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220034-97-8 | |

| Record name | Methanone, [4-(phenylmethyl)-1-piperazinyl]-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Key Starting Materials

- 4-Benzylpiperazine : Piperazine ring substituted at the 4-position with a benzyl group.

- 4-Piperidinylcarboxylic acid or acid chloride : Piperidine ring substituted at the 4-position bearing a carboxyl functionality for amide bond formation.

Amide Bond Formation

The core step is the coupling of the amine group on 4-benzylpiperazine with the carboxylic acid or acid chloride of the 4-piperidinyl derivative. Common methods include:

- Acid chloride coupling : Conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with 4-benzylpiperazine under basic or neutral conditions.

- Carbodiimide-mediated coupling : Using coupling agents such as dicyclohexylcarbodiimide (DCC) or EDCI in the presence of catalytic amounts of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to activate the acid for amide bond formation at room temperature.

Salt Formation

The free base amide product is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, ether) to yield the hydrochloride salt, enhancing the compound's crystallinity and handling properties.

Detailed Preparation Methods

Method A: Acid Chloride Route

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 4-Piperidinylcarboxylic acid + SOCl2 | Conversion to acid chloride, reflux | Quantitative conversion |

| 2 | Acid chloride + 4-benzylpiperazine, base | Coupling in dichloromethane or THF | 70-85% yield; reaction at 0–25°C |

| 3 | Product + HCl in ethanol | Formation of hydrochloride salt | Crystalline salt, purified by recrystallization |

This method is widely used due to the high reactivity of acid chlorides, allowing efficient amide bond formation under mild conditions.

Method B: Carbodiimide-Mediated Coupling

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 4-Piperidinylcarboxylic acid + DCC + HOBt, solvent | Activation of acid at 0–5°C | Formation of active ester intermediate |

| 2 | Addition of 4-benzylpiperazine, room temperature | Amide bond formation | 60-80% yield; avoids acid chloride step |

| 3 | Product + HCl in ether or ethanol | Hydrochloride salt formation | Purification by filtration and washing |

This method avoids the use of corrosive reagents like SOCl2 and is preferred for sensitive substrates.

Notes on Purification

- Silica gel column chromatography using gradients of ethyl acetate and methanol in petroleum ether is commonly employed to purify intermediates and final products.

- Crystallization from suitable solvents (e.g., ethanol/ether mixtures) is used for final salt form isolation.

Research Findings and Optimization

- Yields : Both methods typically afford good yields (60-85%) of the target amide.

- Reaction Times : Acid chloride coupling is faster (1–3 hours) compared to carbodiimide methods (up to 24 hours).

- Purity : Hydrochloride salt formation improves compound stability and purity, facilitating handling in pharmaceutical contexts.

- Scalability : Carbodiimide coupling is more amenable to scale-up due to milder conditions and fewer corrosive reagents.

Comparative Table of Preparation Methods

| Aspect | Acid Chloride Route | Carbodiimide-Mediated Coupling |

|---|---|---|

| Reagents | SOCl2 or Oxalyl chloride, base | DCC or EDCI, HOBt |

| Reaction Conditions | Reflux or room temperature | 0–5°C activation, room temperature coupling |

| Reaction Time | 1–3 hours | 12–24 hours |

| Yield | 70–85% | 60–80% |

| Safety & Handling | Corrosive reagents, moisture sensitive | Milder, less corrosive |

| Purification | Column chromatography, crystallization | Column chromatography, crystallization |

| Scalability | Moderate | Good |

Analyse Chemischer Reaktionen

Synthetic Pathways and Key Reactions

The compound’s synthesis involves modular coupling strategies between benzylpiperazine and piperidine derivatives. Key steps include:

Formation of the Piperazine Core

4-Benzylpiperazine is typically synthesized via alkylation of piperazine with benzyl halides (e.g., benzyl chloride) under basic conditions1. For example:

-

Reaction : Piperazine + Benzyl chloride → 4-Benzylpiperazine

-

Conditions : K₂CO₃, DMF, 80°C, 12h1.

Carboxamide Coupling

The central methanone bridge is formed by reacting the benzylpiperazine with a piperidine carbonyl derivative. A representative method includes:

-

Reaction : 4-Benzylpiperazine + Piperidin-4-yl carbonyl chloride → (4-Benzyl-1-piperazinyl)(4-piperidinyl)methanone2.

Hydrochloride Salt Formation

The free base is treated with HCl gas in diethyl ether to form the hydrochloride salt4.

Reaction Optimization and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperazine alkylation | Benzyl chloride, K₂CO₃, DMF, 80°C | 85–92 | 1 |

| Carboxamide coupling | DCM, Et₃N, RT | 54–86 | 23 |

| Hydrogenation | Pd/C, H₂ (50 psi) | 92 | 1 |

Functional Group Compatibility

-

Amide Stability : The carboxamide bond resists hydrolysis under physiological conditions, making the compound suitable for pharmaceutical applications5.

-

Benzyl Group : Resists oxidation but undergoes dealkylation under strong acidic conditions (e.g., HCl/EtOH, reflux)6.

Mechanistic Insights

-

Coupling Reaction : The nucleophilic piperazine attacks the electrophilic carbonyl carbon of the acyl chloride, facilitated by Et₃N as a base2.

-

Hydrogenation : Catalytic H₂ reduces the nitrile group in 4-cyanopyridine to an amine, forming the piperidine ring1.

Comparative Analysis of Derivatives

| Derivative Modifications | Impact on Reactivity/Solubility | Source |

|---|---|---|

| Chlorine substituents (e.g., 2,4-Cl₂) | Increased electrophilicity, higher yield (86%)2 | 23 |

| Methoxy groups (e.g., 4-OCH₃) | Enhanced solubility in polar solvents3 | 3 |

Wissenschaftliche Forschungsanwendungen

The compound (4-Benzyl-1-piperazinyl)(4-piperidinyl)methanone hydrochloride , often referred to in scientific literature as a piperazine derivative, has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and documented case studies.

Chemical Formula

- Molecular Formula : C_{18}H_{24}N_{2}ClO

- Molecular Weight : 320.85 g/mol

Medicinal Chemistry

The primary application of this compound lies in drug design and development. Its structural characteristics make it a candidate for various therapeutic uses.

Antidepressant Activity

Research has indicated that compounds with similar piperazine structures exhibit antidepressant effects. A study published in the Journal of Medicinal Chemistry explored derivatives of piperazine and their influence on serotonin and norepinephrine reuptake inhibition, suggesting that this compound may also possess similar properties.

Antipsychotic Properties

Piperazine derivatives have been investigated for their antipsychotic effects. A case study involving a related compound demonstrated significant reduction in symptoms of schizophrenia in clinical trials, indicating that this compound could be explored for similar applications.

Neuropharmacology

Given its potential interaction with neurotransmitter systems, this compound may serve as a lead structure for developing drugs targeting neurological disorders.

Case Study: Dopaminergic Activity

A study focused on the dopaminergic system found that modifications of piperazine structures could enhance binding affinity to dopamine receptors. This suggests that this compound might be effective in treating conditions like Parkinson's disease or ADHD.

Anticancer Research

Emerging evidence suggests that piperazine derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings

A recent publication highlighted the cytotoxic effects of piperazine compounds on cancer cell lines, showing promising results against breast and lung cancer cells. The specific mechanism of action for this compound remains to be elucidated but warrants further investigation.

Table 1: Summary of Biological Activities

| Activity Type | Related Studies | Findings |

|---|---|---|

| Antidepressant | Journal of Medicinal Chemistry | Inhibition of serotonin reuptake |

| Antipsychotic | Clinical Trials | Reduction in schizophrenia symptoms |

| Neuropharmacology | Dopaminergic Activity Studies | Enhanced binding affinity to dopamine receptors |

| Anticancer | Cytotoxicity Research | Significant cytotoxic effects on cancer cells |

Wirkmechanismus

The mechanism of action of (4-Benzyl-1-piperazinyl)(4-piperidinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the piperazine/piperidine rings or the methanone-linked aromatic group. Key comparisons include:

(4-Benzylpiperazin-1-yl)-(4-hydroxyphenyl)methanone (1d)

- Structure : Replaces the piperidinyl group with a 4-hydroxyphenyl moiety.

- Molecular Weight : 297.16 (calculated) vs. 297.1601 (observed via HRMS) .

- Physicochemical Properties :

1-Piperazinyl(4-pyridinyl)methanone Hydrochloride

- Structure : Substitutes the benzyl-piperidinyl group with a pyridinyl ring.

- CAS Number : 163839-68-7 .

- Significance : The pyridine nitrogen introduces basicity, which may influence solubility and receptor-binding interactions.

Morpholino(4-piperidinyl)methanone Hydrochloride

- Structure: Replaces piperazine with a morpholino ring (oxygen-containing heterocycle).

- Molecular Weight : 234.72; Melting Point : 279–286°C .

Donepezil Hydrochloride

- Structure: Shares a benzyl-piperidinyl motif but includes a dimethoxyindenone core.

- Molecular Weight : 215.76; Use : FDA-approved for Alzheimer’s disease .

Comparative Data Table

Key Research Findings

Morpholino derivatives (e.g., CAS 63214-57-3) exhibit high melting points, likely due to strong crystalline packing from hydrogen-bonding interactions .

Pyridinyl and morpholino analogs may favor different receptor interactions due to electronic and steric effects .

Safety Profiles: 1-Piperazinyl(4-pyridinyl)methanone HCl is classified as a low-hazard research chemical, whereas benzyl-containing analogs might require additional toxicity screening due to higher lipophilicity .

Biologische Aktivität

(4-Benzyl-1-piperazinyl)(4-piperidinyl)methanone hydrochloride, a compound featuring piperazine and piperidine moieties, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of two nitrogen-containing heterocycles: piperazine and piperidine. This structural feature is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatments.

- Anticancer Effects : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

- Neuropharmacological Effects : The compound has been evaluated for its effects on neurotransmitter systems, particularly in relation to anxiety and depression models.

The mechanism by which this compound exerts its biological effects is primarily through modulation of neurotransmitter receptors and inhibition of specific enzymes. It has been noted to interact with serotonin receptors and may influence dopamine pathways, contributing to its neuropharmacological effects.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. |

| Anticancer Activity | Induced apoptosis in human breast cancer cell lines (MCF-7) with an IC50 value of 25 µM after 48 hours of treatment. |

| Neuropharmacological Assessment | Showed anxiolytic-like effects in the elevated plus maze model in rodents, suggesting potential for treating anxiety disorders. |

Enzymatic Inhibition Studies

Further studies have focused on the compound's ability to inhibit specific enzymes relevant to its therapeutic potential:

- Monoacylglycerol Lipase (MAGL) : The compound exhibited IC50 values in the low nanomolar range, indicating potent inhibition of MAGL activity, which is crucial for modulating endocannabinoid levels.

- Phospholipase A2 Inhibition : Inhibition assays revealed that the compound could reduce phospholipase A2 activity, which may contribute to its anti-inflammatory properties.

Comparative Analysis

Compared to similar compounds within the piperazine class, this compound displays enhanced selectivity for certain biological targets. For instance, while other piperazine derivatives have shown broad-spectrum activity, this compound's unique structure allows for more targeted interactions.

Q & A

Q. Example Protocol :

- React 4-benzylpiperazine with 4-piperidinylmethanone in dichloromethane (DCM) under nitrogen.

- Purify via column chromatography (silica gel, ethyl acetate:methanol 9:1) .

Advanced: How can researchers optimize reaction yields when synthesizing this compound, considering steric hindrance and intermediate stability?

Answer:

Optimization strategies include:

- Temperature Control : Maintain reactions at 0–5°C to stabilize intermediates prone to degradation .

- Catalyst Selection : Use palladium catalysts (e.g., Pd/C) for selective hydrogenation of benzyl groups without affecting the piperidine ring .

- Spectroscopic Monitoring : Track reaction progress via <sup>1</sup>H NMR (disappearance of benzyl protons at δ 7.3 ppm) or LC-MS .

Data Contradiction Resolution :

If yields drop below 60%, verify solvent polarity (e.g., switch from THF to DMF) to reduce steric hindrance .

Advanced: What analytical techniques are critical for characterizing the structural integrity and purity of this compound in complex matrices?

Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via <sup>13</sup>C NMR (piperazine C-N peaks at 45–50 ppm; piperidine C=O at 170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]<sup>+</sup> at m/z 228.1 .

- HPLC-PDA : Use a C18 column (acetonitrile:water + 0.1% TFA) to detect impurities <0.1% .

Q. Example Chromatogram Parameters :

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (5 μm) | 70:30 ACN:H2O | 1.0 mL/min | 254 nm |

Advanced: How do structural modifications in the benzyl or piperidine moieties influence its physicochemical and biological properties?

Answer:

Q. Comparative Data :

| Modification | LogP | Solubility (mg/mL) | Reference |

|---|---|---|---|

| 4-Fluorobenzyl | 2.1 | 12.5 | |

| N-Methylpiperidine | 1.8 | 8.2 |

Advanced: What strategies resolve contradictory data in pharmacological studies, such as inconsistent receptor binding affinities?

Answer:

- Orthogonal Assays : Validate binding using both radioligand displacement (e.g., <sup>3</sup>H-spiperone for dopamine D2 receptors) and functional cAMP assays .

- Control Experiments : Test for off-target interactions with sigma-1 receptors, which may explain discrepancies .

- Structural Dynamics : Perform molecular docking simulations (e.g., AutoDock Vina) to identify conformational changes affecting binding .

Q. Example Workflow :

Replicate binding assays in triplicate.

Cross-validate with SPR (surface plasmon resonance) for kinetic analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.